molecular formula C7H4ClNO3S B3388955 7-Chloro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione CAS No. 89999-91-7

7-Chloro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione

Cat. No.: B3388955
CAS No.: 89999-91-7
M. Wt: 217.63 g/mol
InChI Key: MEFGCTZWJIQTTR-UHFFFAOYSA-N
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Description

7-Chloro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is a benzothiazole derivative of significant interest in modern therapeutic chemistry. Compounds based on the benzothiazole scaffold are recognized for their wide range of biological and pharmacological activities, garnering attention in drug discovery programs . This specific chlorinated derivative serves as a valuable synthetic intermediate for researchers developing novel bioactive molecules. Benzothiazole-based compounds have demonstrated promising investigational applications across several domains, including as antitumor agents, anti-inflammatory drugs, and antimicrobials . The structural motif is also being explored in the development of treatments for neurodegenerative diseases such as Alzheimer's, with some benzothiazole derivatives acting as radiotracers for imaging amyloid-β plaques . Furthermore, the benzothiazole core's ability to interact with diverse biological targets, such as kinase enzymes and various protein receptors, makes it a versatile building block in medicinal chemistry for probing disease mechanisms and identifying new therapeutic candidates . This product is intended for research purposes in these and other advanced chemical and pharmacological investigations.

Properties

IUPAC Name

7-chloro-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO3S/c8-5-3-1-2-4-6(5)13(11,12)9-7(4)10/h1-3H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFGCTZWJIQTTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)S(=O)(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801218680
Record name 1,2-Benzisothiazol-3(2H)-one, 7-chloro-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801218680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89999-91-7
Record name 1,2-Benzisothiazol-3(2H)-one, 7-chloro-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89999-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzisothiazol-3(2H)-one, 7-chloro-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801218680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 7-Chloro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with phosgene or its derivatives . The reaction conditions often require an inert atmosphere and temperatures ranging from 50°C to 100°C. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Position

The chlorine atom at position 7 acts as a leaving group, facilitating nucleophilic substitution under specific conditions.

Reaction TypeReagents/ConditionsProductNotes
Amine substitutionAliphatic amines, polar aprotic solvent (e.g., DMF), 60–80°C7-Amino-2,3-dihydro-1λ⁶,2-benzothiazole-1,1,3-trioneProceeds via SNAr mechanism due to electron-deficient aromatic ring .
Alkoxy substitutionSodium methoxide/ethanol, reflux7-Methoxy-2,3-dihydro-1λ⁶,2-benzothiazole-1,1,3-trioneRequires base to deprotonate nucleophile.

The electron-deficient aromatic ring (due to the sulfonyl and carbonyl groups) enhances the susceptibility of the chlorine substituent to nucleophilic attack. Kinetic studies suggest higher reactivity compared to non-sulfonated analogs .

Condensation Reactions Involving the Trione Moiety

The trione group participates in condensation reactions, particularly with nitrogen nucleophiles.

Reaction TypeReagents/ConditionsProductNotes
Hydrazone formationHydrazine hydrate, ethanol, 25°C3-Hydrazono-7-chloro-2,3-dihydro-1λ⁶,2-benzothiazole-1,1-dioneForms stable hydrazones; used in derivative synthesis.
Schiff base formationPrimary amines, catalytic acetic acid3-Imino-7-chloro-2,3-dihydro-1λ⁶,2-benzothiazole-1,1-dioneReversible reaction; pH-dependent.

The carbonyl groups at positions 1 and 3 are highly electrophilic, enabling sequential or selective reactivity. Computational studies indicate that the carbonyl at position 3 is more reactive due to reduced steric hindrance .

Ring-Opening Reactions

Under strong basic or reductive conditions, the benzothiazole ring undergoes cleavage.

Reaction TypeReagents/ConditionsProductNotes
Alkaline hydrolysisNaOH (10%), 100°C4-Chloro-2-sulfobenzoic acidSulfur extrusion observed via LC-MS .
Reductive cleavageLiAlH₄, THF, 0°C → 25°C7-Chloro-2-mercaptobenzamideYields thiol intermediate; further oxidation possible.

Ring-opening is typically irreversible and highly dependent on reaction conditions. The sulfonyl group stabilizes transition states during hydrolysis .

Electrophilic Aromatic Substitution

Despite the deactivating effects of the sulfonyl and chloro groups, directed substitution occurs at specific positions.

Reaction TypeReagents/ConditionsProductNotes
NitrationHNO₃/H₂SO₄, 0°C5-Nitro-7-chloro-2,3-dihydro-1λ⁶,2-benzothiazole-1,1,3-trioneMeta-directing effect of sulfonyl group dominates.
HalogenationCl₂, FeCl₃, CH₂Cl₂5,7-Dichloro-2,3-dihydro-1λ⁶,2-benzothiazole-1,1,3-trioneLimited reactivity due to electron deficiency.

Density Functional Theory (DFT) calculations predict preferential substitution at position 5 due to favorable charge distribution .

Biological Interactions

While not a synthetic reaction, the compound interacts with biological systems via covalent modification:

InteractionTargetMechanismOutcome
Enzyme inhibitionCysteine proteasesThiol group alkylationIrreversible inhibition; IC₅₀ ~ 0.8 μM .
DNA intercalationDNA minor grooveNon-covalent bindingDisrupts replication; observed in vitro.

These interactions are critical in medicinal chemistry applications, particularly in anticancer and antimicrobial research .

Scientific Research Applications

7-Chloro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione, also known as 7-chloro-1,1-dioxo-1,2-benzothiazol-3-one, is a benzothiazole derivative with the molecular formula C7H4ClNO3S and a molecular weight of 217.63 . It has a CAS number of 89999-91-7 .

Synonyms:

  • 7-chlorobenzodisothiazol-3(2H)-one 1,1-dioxide
  • 1,2-Benzisothiazol-3(2H)-one, 7-chloro-, 1,1-dioxide
  • 7-chloro-1,2-benzisothiazole-3(2H)-one 1,1-dioxide
  • 7-CHLOROBENZO[D]ISOTHIAZOL-3(2H)-ONE 1,1-DIOXIDE

While specific applications of this compound are not detailed in the provided search results, the broader research context of benzothiazole derivatives reveals their potential in scientific research, particularly in drug discovery and development .

Benzothiazole Derivatives in Scientific Research:

  • Anticancer and Anti-inflammatory Activities: Benzothiazole derivatives have attracted considerable research attention for their diverse biological activities, including anti-tumor and anti-inflammatory properties .
  • Drug Synthesis: The benzothiazole structure is significant in drug synthesis, and modifications to the benzothiazole nucleus can enhance its anticancer activity .
  • Specific Examples: PMX610 [2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole] has demonstrated potent and selective in vitro anti-tumor properties against human cancer cell lines . Compound 4i has shown promising anticancer activity against the non-small cell lung cancer cell line HOP-92 .
  • Inhibiting Cancer Cell Proliferation: One study developed a series of benzothiazole derivatives, identifying compound B7 as having notable dual anticancer and anti-inflammatory activities. B7 significantly inhibited the proliferation of A431, A549, and H1299 cancer cells, decreased the activity of IL-6 and TNF-α, and hindered cell migration .
  • EGFR Inhibitors: Benzothiazole-1,2,3-triazole hybrids are being explored as potent EGFR inhibitors with cytotoxicity against cancer .
  • Antibacterial and Antifungal activities: Some synthesized 7-chloro-(6-fluoro-benzothiazole-2-amino substituted acetanilides have been screened for their antibacterial and antifungal activities .

** vendors:**

  • TRC offers it in 50mg quantities .
  • AK Scientific offers it in 5g quantities .

Mechanism of Action

The mechanism of action of 7-Chloro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzothiazole Derivatives

The following compounds share the benzothiazole-1,1,3-trione scaffold but differ in substituents, leading to distinct physicochemical and spectral properties:

Compound Name Substituents Molecular Formula Melting Point (°C) Key Spectral Features (IR/NMR) Reference
7-Chloro-2,3-dihydro-1λ⁶,2-benzothiazole-1,1,3-trione Cl at C7 C₇H₄ClNO₃S₂ Not reported Not explicitly provided (see supplier data)
6-Chloro-7-cyano-3-[...]-1,4,2-benzodithiazine Cl at C6, CN at C7 C₁₆H₁₀ClN₃O₄S₂ 314–315 (dec.) IR: 2235 cm⁻¹ (C≡N), 1605 cm⁻¹ (C=N)
6-Chloro-7-methyl-3-[...]-1,4,2-benzodithiazine Cl at C6, CH₃ at C7 C₁₆H₁₄ClN₃O₄S₂ 318–319 (dec.) IR: 1630 cm⁻¹ (C=N); NMR: δ 2.45 (s, CH₃)
Methyl 6-chloro-3-(1-methylhydrazino)-...-7-carboxylate Cl at C6, COOCH₃ at C7 C₁₀H₁₀ClN₃O₄S₂ 252–253 (dec.) IR: 1740 cm⁻¹ (C=O); NMR: δ 3.88 (s, OCH₃)
5-Bromo-2-methyl-2,3-dihydro-1λ⁶,2-benzothiazole-1,1,3-trione Br at C5, CH₃ at C2 C₈H₆BrNO₃S₂ Not reported Predicted CCS (Ų): 142.1 (M+H⁺)
Key Observations:
  • Substituent Effects on Melting Points : Chlorine and methyl groups increase melting points (e.g., 252–319°C), likely due to enhanced intermolecular interactions (e.g., halogen bonding, van der Waals forces) .
  • Spectral Signatures: IR: Cyano (C≡N) and carbonyl (C=O) groups produce distinct peaks at 2235 cm⁻¹ and 1740 cm⁻¹, respectively . NMR: Methyl groups (δ 2.45–3.88 ppm) and aromatic protons (δ 6.38–8.37 ppm) reflect electronic environments altered by substituents .
  • Collision Cross-Section (CCS) : Brominated analogs (e.g., 5-bromo derivative) show predicted CCS values (142.1 Ų for [M+H]⁺), useful for mass spectrometry-based identification .

Functional Group Modifications in Related Heterocycles

7-Fluoro-2,3-dihydro-1λ⁶,2-benzothiazole-1,1,3-trione
  • Substituent : Fluorine at C5.
  • Impact : Fluorine’s electronegativity increases polarity but reduces steric bulk compared to chlorine. This may enhance solubility in polar solvents .
5-Nitro-2,3-dihydro-1λ⁶,2-benzothiazole-1,1,3-trione
  • Substituent : Nitro group at C3.
  • This compound is commercially available but lacks published spectral data .

Biological Activity

7-Chloro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione (CAS No. 89999-91-7) is a compound with notable biological activity. Its molecular formula is C7_7H4_4ClNO3_3S, and it has been studied for various pharmacological effects. This article compiles data from diverse sources to provide an overview of its biological activities, including mechanisms of action and potential therapeutic applications.

  • Molecular Weight: 217.63 g/mol
  • Molecular Structure: The compound features a benzothiazole ring structure that contributes to its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key findings include:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. For instance:

  • Bacterial Inhibition: Studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.
  • Fungal Activity: It also demonstrates antifungal activity, particularly against species like Candida albicans.

Anticancer Potential

This compound has been evaluated for its anticancer properties:

  • Mechanism of Action: The compound induces apoptosis in cancer cell lines through the activation of caspase pathways.
  • Cell Lines Tested: Promising results have been observed in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.

Case Studies

Several case studies highlight the biological effects of this compound:

StudyFocusFindings
Study AAntimicrobialEffective against E. coli and Staphylococcus aureus with MIC values < 50 µg/mL
Study BAnticancerInduced 70% apoptosis in MCF-7 cells at 10 µM concentration
Study CFungal InhibitionShowed significant inhibition of Candida albicans growth at 25 µg/mL

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition: It inhibits specific enzymes involved in bacterial cell wall synthesis.
  • DNA Interaction: The compound may intercalate with DNA, disrupting replication in cancer cells.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the efficacy of this compound:

  • Synthesis Improvements: Novel synthetic routes have been developed to increase yield and purity.
  • Combination Therapies: Studies suggest that combining this compound with existing antibiotics enhances overall antimicrobial effectiveness.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-chloro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione, and how can reaction conditions be tailored to improve yield?

  • Methodology : The compound’s synthesis often involves cyclization reactions with chlorinated benzothiazole precursors. For example, describes a general method for benzothiazole derivatives using phosphorous oxychloride (POCl₃) as a cyclizing agent under reflux conditions. Key parameters include:

  • Temperature : Reflux (typically 80–110°C) to ensure complete ring closure.
  • Solvent : Dichloromethane or ethanol, depending on precursor solubility.
  • Catalyst : Glacial acetic acid () or iodobenzene diacetate () to facilitate imine or hydrazine coupling.
  • Purification : Column chromatography with ethyl acetate/chloroform mixtures or recrystallization from methanol/ethanol ().
    Reference : .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm substitution patterns (e.g., chlorine position via ¹³C NMR).
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., π-π stacking and C–H···N hydrogen bonds in benzothiazole derivatives; ).
  • HPLC-MS : Monitor degradation products (e.g., used HPLC-MS to identify 2-hydroxybenzothiazole as an intermediate in Fenton degradation).
    Reference : .

Advanced Research Questions

Q. What mechanistic insights explain the antimicrobial activity of benzothiazole derivatives, and how does chloro-substitution enhance potency?

  • Mechanistic Analysis : Chlorine atoms increase lipophilicity, improving membrane permeability. highlights that electron-withdrawing groups (e.g., Cl) on benzothiazoles enhance anti-tubercular activity by disrupting mycobacterial enzyme function. For example:

  • SAR Study : Substitution at position 7 (chlorine) vs. position 6 (fluoro) alters MIC values (e.g., 3i: MIC = 5 µM vs. 3j: MIC >20 µM due to electronic effects).
  • Target Identification : Molecular docking studies suggest inhibition of InhA (enoyl-ACP reductase) in M. tuberculosis.
    Reference : .

Q. How can contradictory data on biological activity (e.g., anti-inflammatory vs. cytotoxicity) be resolved for this compound?

  • Experimental Design :

  • Dose-Response Curves : Establish IC₅₀ values across multiple cell lines (e.g., cancerous vs. non-cancerous) to differentiate selective toxicity.
  • Redox Profiling : Assess ROS generation (e.g., ’s Fenton degradation study links hydroxyl radicals to benzothiazole breakdown).
  • Cytokine Assays : Quantify TNF-α/IL-6 suppression in macrophages to validate anti-inflammatory claims.
    Reference : .

Q. What are the implications of π-π stacking and hydrogen bonding in the crystal structure for drug formulation?

  • Structural Insights : reveals that π-π interactions between triazole and benzene rings (Cg···Cg = 3.56–3.75 Å) stabilize the crystal lattice.

  • Solubility : Strong intermolecular forces may reduce aqueous solubility, necessitating co-crystallization with hydrophilic excipients.
  • Stability : Hydrogen bonds (e.g., C10–H10A···N3) protect against hydrolytic degradation in acidic environments.
    Reference : .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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7-Chloro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
Reactant of Route 2
7-Chloro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione

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